2,3a,4,5-Tetrahydro-6-(2-hydroxy-4,6-dimethoxyphenyl)-4-(4-methoxyphenyl)-3H-indazol-3-one
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Overview
Description
2,3a,4,5-Tetrahydro-6-(2-hydroxy-4,6-dimethoxyphenyl)-4-(4-methoxyphenyl)-3H-indazol-3-one is a complex organic compound that belongs to the class of indazoles Indazoles are heterocyclic compounds containing a fused benzene and pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3a,4,5-Tetrahydro-6-(2-hydroxy-4,6-dimethoxyphenyl)-4-(4-methoxyphenyl)-3H-indazol-3-one typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Indazole Core: This can be achieved through the cyclization of hydrazine derivatives with ortho-substituted aromatic aldehydes or ketones.
Introduction of Hydroxy and Methoxy Groups: These functional groups can be introduced through electrophilic aromatic substitution reactions, using reagents such as methanol and hydroxylamine under acidic or basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include:
Catalysis: Using catalysts to enhance reaction rates and selectivity.
Purification: Employing techniques such as recrystallization, chromatography, or distillation to purify the final product.
Chemical Reactions Analysis
Types of Reactions
2,3a,4,5-Tetrahydro-6-(2-hydroxy-4,6-dimethoxyphenyl)-4-(4-methoxyphenyl)-3H-indazol-3-one can undergo various chemical reactions, including:
Oxidation: The hydroxy groups can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution Reagents: Halogens (Cl2, Br2), alkyl halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes involving indazole derivatives.
Medicine: Potential therapeutic applications due to its structural similarity to bioactive indazole compounds.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 2,3a,4,5-Tetrahydro-6-(2-hydroxy-4,6-dimethoxyphenyl)-4-(4-methoxyphenyl)-3H-indazol-3-one would depend on its specific interactions with molecular targets. Generally, indazole derivatives can interact with enzymes, receptors, or other proteins, influencing various biochemical pathways. The presence of hydroxy and methoxy groups can enhance binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
Indazole: The parent compound, lacking the hydroxy and methoxy groups.
2-Phenylindazole: Similar structure but without the additional functional groups.
4-Methoxyindazole: Contains a methoxy group but lacks the hydroxy and other methoxy groups.
Properties
CAS No. |
111570-61-7 |
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Molecular Formula |
C22H22N2O5 |
Molecular Weight |
394.4 g/mol |
IUPAC Name |
6-(2-hydroxy-4,6-dimethoxyphenyl)-4-(4-methoxyphenyl)-2,3a,4,5-tetrahydroindazol-3-one |
InChI |
InChI=1S/C22H22N2O5/c1-27-14-6-4-12(5-7-14)16-8-13(9-17-21(16)22(26)24-23-17)20-18(25)10-15(28-2)11-19(20)29-3/h4-7,9-11,16,21,25H,8H2,1-3H3,(H,24,26) |
InChI Key |
UFFYMRLZJBPIGH-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2CC(=CC3=NNC(=O)C23)C4=C(C=C(C=C4OC)OC)O |
Origin of Product |
United States |
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